Chloro(tetrahydrothiophene)gold(i) Chloro(tetrahydrothiophene)gold(i)
Brand Name: Vulcanchem
CAS No.: 39929-21-0
VCID: VC11692276
InChI: InChI=1S/C4H8S.Au.ClH/c1-2-4-5-3-1;;/h1-4H2;;1H/q;+1;/p-1
SMILES: C1CCSC1.Cl[Au]
Molecular Formula: C4H8AuClS
Molecular Weight: 320.59 g/mol

Chloro(tetrahydrothiophene)gold(i)

CAS No.: 39929-21-0

Cat. No.: VC11692276

Molecular Formula: C4H8AuClS

Molecular Weight: 320.59 g/mol

* For research use only. Not for human or veterinary use.

Chloro(tetrahydrothiophene)gold(i) - 39929-21-0

Specification

CAS No. 39929-21-0
Molecular Formula C4H8AuClS
Molecular Weight 320.59 g/mol
IUPAC Name chlorogold;thiolane
Standard InChI InChI=1S/C4H8S.Au.ClH/c1-2-4-5-3-1;;/h1-4H2;;1H/q;+1;/p-1
Standard InChI Key UCGCVRKULHHWGA-UHFFFAOYSA-M
SMILES C1CCSC1.Cl[Au]
Canonical SMILES C1CCSC1.Cl[Au]

Introduction

Chemical Identity and Fundamental Properties

Molecular Composition and Physical Characteristics

Chloro(tetrahydrothiophene)gold(I) is a mononuclear gold(I) complex where the gold center is linearly coordinated by a chlorine atom and a tetrahydrothiophene ligand . The compound’s molecular structure, confirmed by X-ray crystallography, reveals an orthorhombic crystal system with space group Pmc21Pmc2_1 and lattice parameters a=6.540(1)A˚a = 6.540(1)\, \text{Å}, b=8.192(1)A˚b = 8.192(1)\, \text{Å}, and c=12.794(3)A˚c = 12.794(3)\, \text{Å} . Its linear geometry is consistent with the sp-hybridized gold(I) center, a hallmark of many Au(I) complexes .

The physical properties of (tht)AuCl are summarized below:

PropertyValueSource
Melting Point>140°C (decomposition)
AppearanceWhite to off-white powder
Molar Mass319.58 g/mol
SolubilitySoluble in THF, DCM; decomposes in H₂O
StabilitySensitive to air, heat, and light

Spectroscopic and Analytical Data

Infrared (IR) spectroscopy of (tht)AuCl exhibits characteristic vibrations at 1949 cm⁻¹ and 1928 cm⁻¹, corresponding to the Au–Cl and Au–S stretching modes, respectively . Nuclear magnetic resonance (NMR) studies in CDCl₃ reveal distinct proton environments: δ=1.39ppm\delta = 1.39\, \text{ppm} for methyl groups and δ=3.32ppm\delta = 3.32\, \text{ppm} for methylene protons adjacent to sulfur . Elemental analysis corroborates the stoichiometry with calculated values of 27.76% C and 3.73% H, closely matching experimental results .

Synthesis and Preparation Methods

Conventional Synthesis Route

The primary synthesis involves reducing tetrachloroauric acid (HAuCl4\text{HAuCl}_4) with tetrahydrothiophene in aqueous medium :

HAuCl4+2SC4H8+H2OAuCl(SC4H8)+OSC4H8+3HCl\text{HAuCl}_4 + 2\, \text{SC}_4\text{H}_8 + \text{H}_2\text{O} \rightarrow \text{AuCl(SC}_4\text{H}_8) + \text{OSC}_4\text{H}_8 + 3\, \text{HCl}

This exothermic reaction proceeds at 0–25°C under inert conditions, yielding (tht)AuCl as a crystalline precipitate . The released tetrahydrothiophene oxide (OSC4H8\text{OSC}_4\text{H}_8) is removed via vacuum distillation, and the product is washed with cold cyclopentane to eliminate unreacted ligands .

Alternative Synthetic Strategies

Recent advances demonstrate the utility of (tht)AuCl as a precursor for heteroleptic gold complexes. For instance, reacting [AuCl(tht)]\text{[AuCl(tht)]} with cycloheptynes forms polynuclear complexes like [(η²-alkyne)AuCl]n\text{[(η²-alkyne)AuCl]}_n, where n=2n = 2 (for sulfone derivatives) or \infty (for sulfide derivatives) . These reactions, conducted in tetrahydrofuran at −20°C, highlight the ligand’s lability and the compound’s adaptability to diverse substrates .

Structural and Crystallographic Insights

Monomeric and Polymeric Forms

In the solid state, (tht)AuCl adopts a monomeric structure with a linear S–Au–Cl arrangement . The Au–S bond length measures 2.286(2)A˚2.286(2)\, \text{Å}, while the Au–Cl distance is 2.283(1)A˚2.283(1)\, \text{Å}, consistent with strong covalent interactions . In contrast, reactions with rigid alkynes induce polymerization, forming one-dimensional chains with alternating Au–Cl and Au–alkyne motifs .

Comparative Analysis with Congeners

The bromide analog [AuBr(tht)]\text{[AuBr(tht)]} is isostructural to (tht)AuCl, crystallizing in the same space group with marginally expanded lattice parameters (a=6.752A˚,b=8.401A˚a = 6.752\, \text{Å}, b = 8.401\, \text{Å}) due to the larger ionic radius of Br⁻ . This structural similarity enables predictable reactivity patterns in halide exchange reactions .

Reactivity and Functionalization

Ligand Substitution Reactions

The weakly coordinating tetrahydrothiophene ligand readily displaces stronger donors like phosphines, amines, and alkynes . For example, treating (tht)AuCl with triethylphosphine (PEt3\text{PEt}_3) yields [AuCl(PEt3)]\text{[AuCl(PEt}_3\text{)]}, a precursor for atomic layer deposition (ALD) of gold films . This substitution occurs within minutes at room temperature, underscoring the kinetic lability of the tht ligand .

Reductive Elimination and Catalytic Activity

In the presence of reducing agents like (Me3Ge)2DHP\text{(Me}_3\text{Ge)}_2\text{DHP}, (tht)AuCl participates in reductive elimination to form metallic gold . This reactivity underpins its emerging role in ALD processes, where high-purity Au films (resistivity 2.2μΩcm\approx 2.2\, \mu\Omega\cdot\text{cm}) are deposited at 180°C . The mechanism involves sequential ligand exchange and germanium-mediated reduction, as shown below :

AuCl(tht)+(Me3Ge)2DHPAu0+Me3GeCl+by-products\text{AuCl(tht)} + (\text{Me}_3\text{Ge})_2\text{DHP} \rightarrow \text{Au}^0 + \text{Me}_3\text{GeCl} + \text{by-products}

Industrial and Research Applications

Materials Science and Thin-Film Deposition

(tht)AuCl’s volatility and clean decomposition profile make it suitable for chemical vapor deposition (CVD) and ALD. Films grown via ALD exhibit >98% purity and near-bulk conductivity, enabling applications in microelectronics and plasmonic devices .

Homogeneous Catalysis

Gold complexes derived from (tht)AuCl catalyze C–H activation, hydroamination, and cycloisomerization reactions. For instance, [AuCl(PPh3)]\text{[AuCl(PPh}_3\text{)]}, synthesized from (tht)AuCl and triphenylphosphine, accelerates alkyne hydration with turnover frequencies exceeding 103h110^3\, \text{h}^{-1} .

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